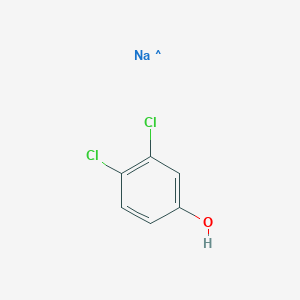

3,4-Dichlorophenol sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dichlorophenol sodium salt is a useful research compound. Its molecular formula is C6H4Cl2NaO and its molecular weight is 185.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Environmental Applications

1.1 Water Treatment

3,4-Dichlorophenol sodium salt is utilized in water treatment processes. It can act as a precursor for synthesizing chlorinated phenols that are used to remove pollutants from water sources. Its effectiveness in degrading organic pollutants makes it a candidate for bioremediation strategies.

1.2 Biodegradation Studies

Research has demonstrated that microorganisms can degrade 3,4-dichlorophenol, making it relevant for studies on biodegradation pathways. For instance, specific bacterial strains have shown the capability to utilize this compound as a carbon source, leading to its breakdown into less harmful substances .

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often used in the formulation of drugs that target bacterial infections and other diseases.

2.2 Antimicrobial Properties

Studies have indicated that 3,4-dichlorophenol exhibits antimicrobial properties, making it a candidate for developing antiseptic formulations. Research has shown its effectiveness against various pathogens, suggesting potential applications in topical antiseptics .

Analytical Chemistry

3.1 Chromatographic Techniques

In analytical chemistry, this compound is used as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). It aids in the quantification of chlorinated phenols in environmental samples.

3.2 Spectroscopic Analysis

The compound is also employed in spectroscopic studies to understand the behavior of chlorinated compounds under different conditions. Its absorbance characteristics can be utilized to monitor environmental pollution levels .

Case Study 1: Bioremediation of Contaminated Sites

A study conducted on a contaminated site revealed that indigenous microbial populations could effectively degrade 3,4-dichlorophenol present in soil and groundwater. The research highlighted the potential for using bioremediation strategies involving this compound to restore contaminated environments .

Case Study 2: Antimicrobial Formulation Development

In a clinical trial assessing the efficacy of a new antiseptic formulation containing this compound, results showed significant reduction in bacterial load on skin surfaces compared to control groups. This supports its application in developing effective antimicrobial products .

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Environmental Science | Water treatment | Reduction of organic pollutants |

| Environmental Microbiology | Biodegradation studies | Effective microbial degradation |

| Pharmaceuticals | Synthesis of APIs | Development of effective antibacterial drugs |

| Analytical Chemistry | HPLC standard | Accurate quantification of chlorinated phenols |

| Antimicrobial Research | Topical antiseptic formulation | Significant reduction in bacterial load |

化学反应分析

Nucleophilic Substitution Reactions

The phenolate ion acts as a strong nucleophile in SN₂ reactions. For example, it reacts with alkyl halides to form ether derivatives:

| Substrate | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| (2-Chloroethyl)diethylamine | 2-(3,4-Dichlorophenoxy)ethyldiethylamine | Refluxing NaOH, two-phase medium | 43% |

Electron-withdrawing chlorine groups enhance reactivity by stabilizing transition states .

Oxidation and Degradation Reactions

3,4-Dichlorophenol sodium salt undergoes oxidation with ferrate(VI) (FeO₄²⁻) in aqueous solutions. The reaction follows pseudo-first-order kinetics, with rate constants dependent on pH and Fe(VI) speciation :

Rate Equation:

Rate=k[Fe(VI)][3,4-DCP−]

Key Findings:

Polymerization and Coupling Reactions

Under alkaline conditions, the compound participates in Ullmann-type coupling to form dibenzo-p-dioxins. Copper catalysts facilitate this process :

| Reactant | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Self-condensation | 1,2-Di(3,4-dichlorophenoxy)ethane | KOH/DMSO, 120°C | 35% |

Mechanistic studies suggest a benzyne intermediate forms during coupling .

Thermal Decomposition

At elevated temperatures (>190°C), the compound decomposes to form chlorinated dioxins. Copper powder accelerates this process :

Reaction Pathway:

2 equivalents→Dibenzo-p-dioxin derivatives+NaCl

Data Highlights:

Reactivity in Environmental Systems

In aqueous environments, the sodium salt dissociates to 3,4-dichlorophenol (pKa=8.62), which interacts with oxidants like ozone or hydroxyl radicals. Hydrolysis rates are pH-dependent, with faster degradation under alkaline conditions .

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 3,4-dichlorophenol sodium salt, and how is purity validated?

- Methodological Answer : this compound is synthesized via a two-step process:

Chlorination of phenol : Phenol reacts with chlorine to form 3,4-dichlorophenol (3,4-DCP) .

Neutralization : 3,4-DCP is treated with sodium hydroxide (NaOH) to form the sodium salt .

- Key Reaction :

3,4-DCP+NaOH→3,4-DCP sodium salt+H2O

Q. What analytical techniques are recommended to confirm the structural identity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can experimental design optimize 3,4-dichlorophenol degradation in advanced oxidation processes (AOPs)?

- Methodological Answer :

-

Variables to Optimize :

-

Statistical Tools : Multivariable factorial designs (e.g., response surface methodology) reduce experimental runs while identifying interactions between variables .

-

Q. How do halogen bonding interactions influence the crystalline structure of 3,4-dichlorophenol derivatives?

- Methodological Answer :

- Crystallography : 3,4-DCP exhibits dual Cl···Cl interactions (Type I and II) in its crystal lattice, stabilized by O–H···O hydrogen bonds .

- Variable-Temperature Studies : Increasing temperature elongates halogen bond distances (e.g., Br-substituted analogues show 0.1–0.3 Å expansion at 100 K vs. 298 K) .

- Applications : Guides crystal engineering for designing supramolecular materials with tailored porosity .

Q. How do environmental factors like pH and light affect 3,4-dichlorophenol toxicity in aquatic systems?

- Methodological Answer :

Q. How can researchers reconcile discrepancies in degradation efficiency reported across oxidation studies?

- Methodological Answer :

-

Critical Factors :

-

Standardization : Use controlled buffer systems (e.g., 10 mM phosphate) to minimize variability .

-

Q. What are the primary metabolites and environmental transformation pathways of 3,4-dichlorophenol?

属性

CAS 编号 |

39975-26-3 |

|---|---|

分子式 |

C6H4Cl2NaO |

分子量 |

185.99 g/mol |

InChI |

InChI=1S/C6H4Cl2O.Na/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H; |

InChI 键 |

NTOFAKYPZSHHGN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1O)Cl)Cl.[Na] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。